

# Application Notes & Protocols: Generating and Characterizing CALP3 Knockout Mouse Models

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## Compound of Interest

Compound Name: CALP3

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These application notes provide a comprehensive guide for the generation, validation, and characterization of Calpain-3 (**CALP3**) knockout (KO) mouse models. The protocols outlined below utilize the CRISPR-Cas9 system for efficient gene editing and detail subsequent validation and phenotyping methodologies.

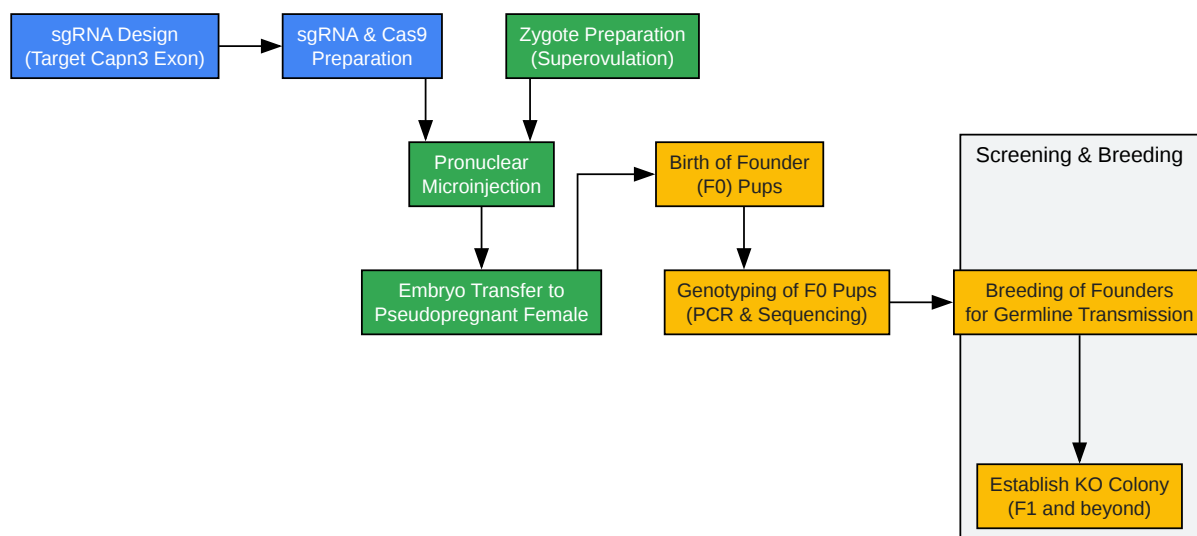
## Introduction to Calpain-3 (CAPN3)

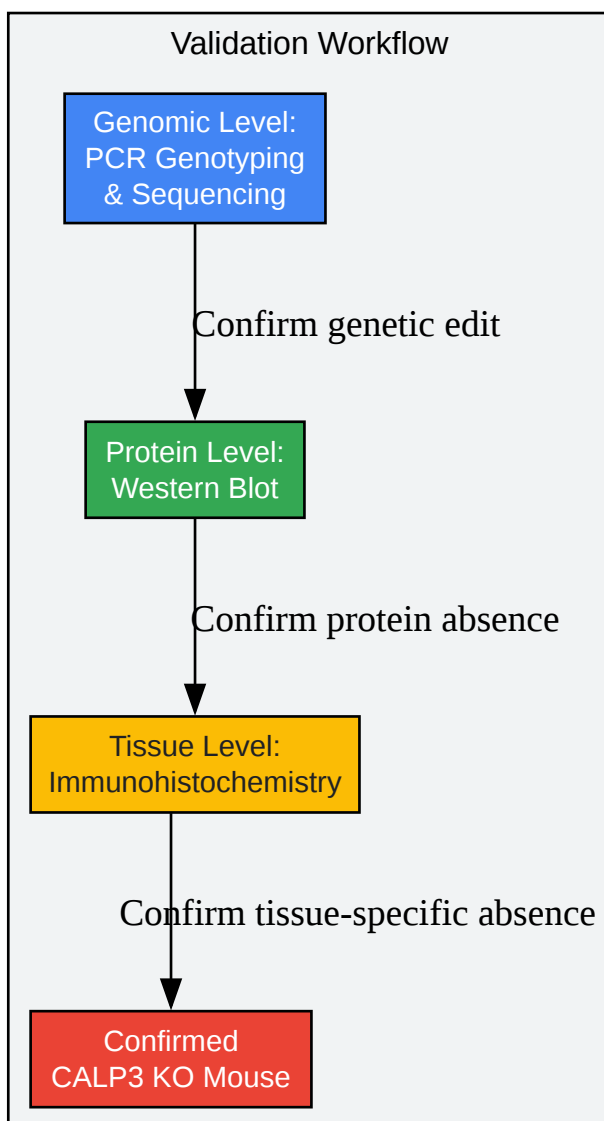
Calpain-3 (CAPN3), also known as p94, is a calcium-dependent cysteine protease predominantly expressed in skeletal muscle.<sup>[1][2]</sup> It is implicated in various crucial cellular processes, including muscle differentiation, growth, and repair.<sup>[2]</sup> Mutations in the CAPN3 gene are the cause of Limb-Girdle Muscular Dystrophy Type 2A (LGMD2A), a genetic disorder characterized by progressive weakness and wasting of the proximal limb muscles.<sup>[1][2]</sup> **CALP3** is involved in sarcomere maintenance through the cleavage of key structural proteins like titin and filamin C.<sup>[3]</sup> It also plays a role in complex signaling pathways, including the NF-κB and Akt/mTORC1 pathways, which are critical for muscle regeneration and response to stress.<sup>[1][3]</sup> <sup>[4]</sup> The generation of Capn3 knockout mouse models is therefore essential for studying the pathogenesis of LGMD2A and for the preclinical development of potential therapies.<sup>[5]</sup>

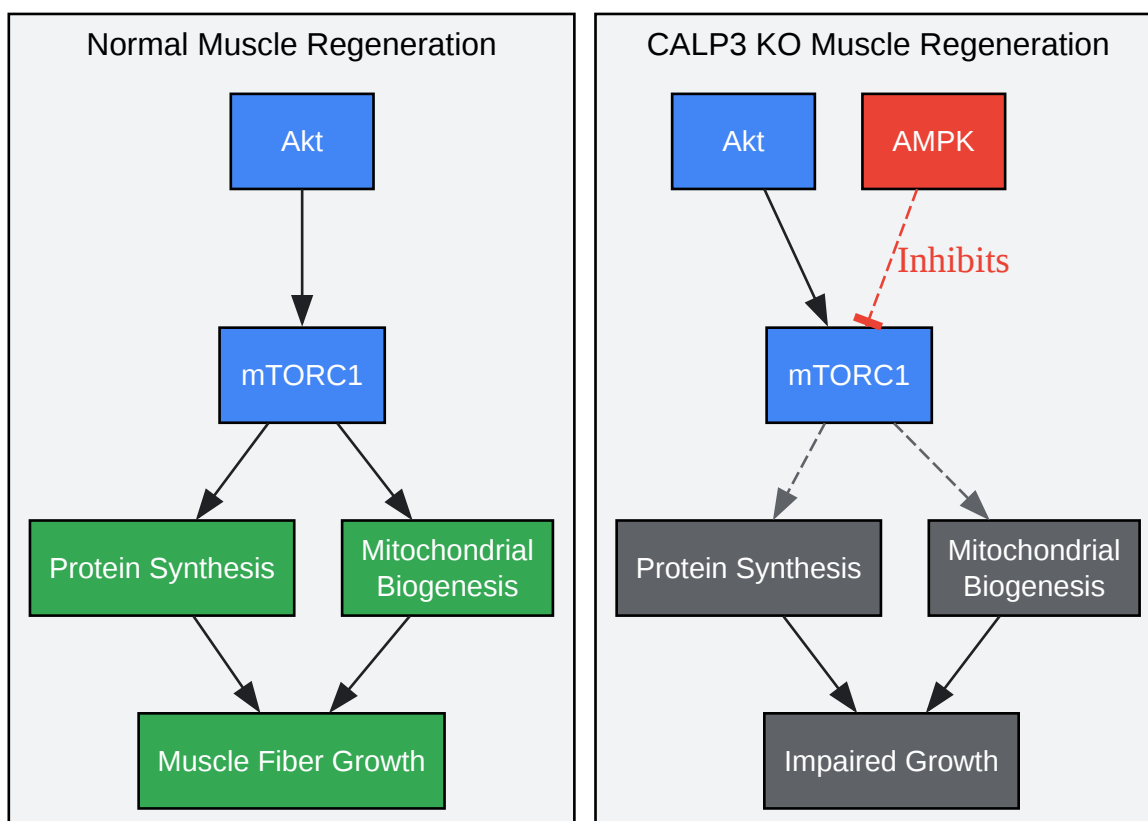
## Generation of CALP3 Knockout Mouse Models via CRISPR-Cas9

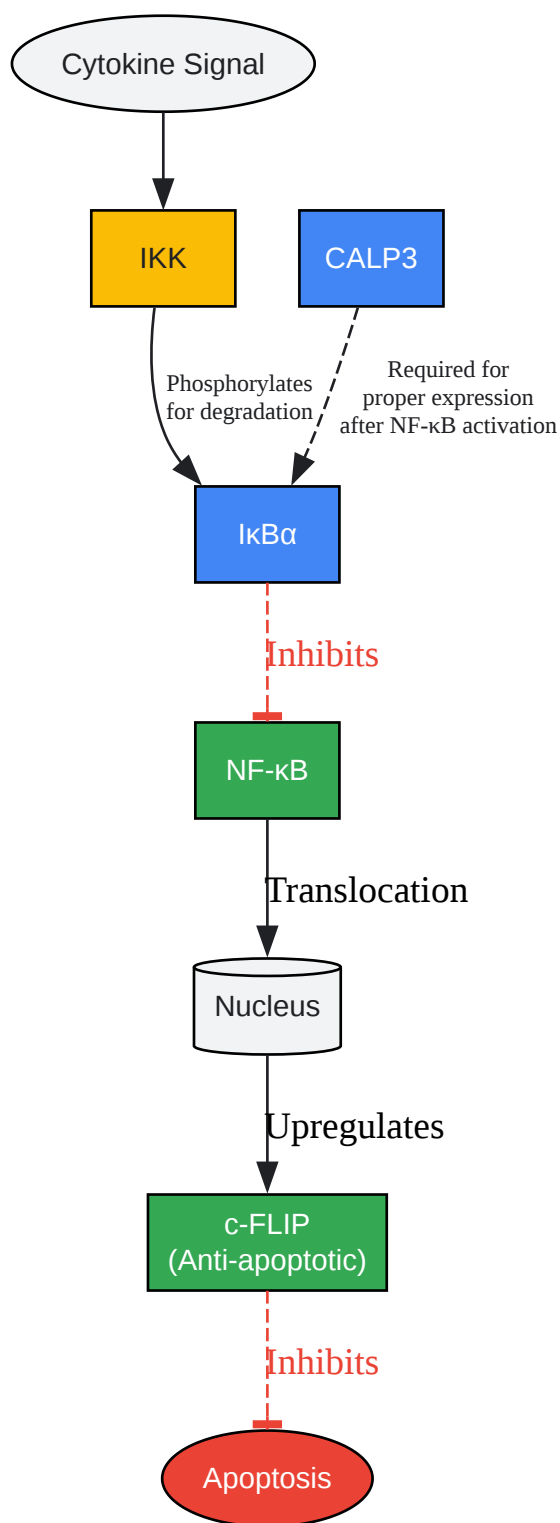
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has become a standard, efficient, and rapid method for generating knockout mouse models.<sup>[6][7]</sup> The system utilizes a single guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB).<sup>[6]</sup> The cell's natural repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) at the DSB site, leading to frameshift mutations and a functional gene knockout.<sup>[6][8]</sup>

The general workflow involves designing sgRNAs targeting an essential exon of the *Capn3* gene, followed by the microinjection of Cas9 protein and the sgRNA into the pronucleus of fertilized mouse zygotes.<sup>[6][9]</sup> These zygotes are then transferred to pseudopregnant females to generate founder mice, which can be screened for the desired mutation.<sup>[9][10]</sup>









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